molecular formula C7H2Br3N B12099750 2,3,5-Tribromobenzonitrile

2,3,5-Tribromobenzonitrile

Cat. No.: B12099750
M. Wt: 339.81 g/mol
InChI Key: XTRHXEOBMRTEMY-UHFFFAOYSA-N
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Description

2,3,5-Tribromobenzonitrile is an organic compound with the molecular formula C7H2Br3N. It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various chemical reactions and research fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Tribromobenzonitrile can be synthesized through several methods. One common approach involves the bromination of benzonitrile. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like acetic acid or carbon tetrachloride, and the process is carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves strict control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Depending on the nucleophile, products can include substituted benzonitriles.

    Reduction: The primary product is 2,3,5-tribromoaniline.

    Oxidation: Products vary based on the oxidizing agent and conditions used.

Scientific Research Applications

2,3,5-Tribromobenzonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.

Mechanism of Action

The mechanism by which 2,3,5-tribromobenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atoms and nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules.

Comparison with Similar Compounds

    2,4,6-Tribromobenzonitrile: Another brominated benzonitrile with bromine atoms at different positions.

    2,3,4-Tribromobenzonitrile: Similar structure but with bromine at the 2, 3, and 4 positions.

    2,3,6-Tribromobenzonitrile: Bromine atoms at the 2, 3, and 6 positions.

Uniqueness: 2,3,5-Tribromobenzonitrile is unique due to its specific bromination pattern, which influences its reactivity and interactions with other molecules. This distinct arrangement of bromine atoms can lead to different chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C7H2Br3N

Molecular Weight

339.81 g/mol

IUPAC Name

2,3,5-tribromobenzonitrile

InChI

InChI=1S/C7H2Br3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H

InChI Key

XTRHXEOBMRTEMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Br)Br

Origin of Product

United States

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